Silane, chloro-

Thermal decomposition kinetics CVD precursor stability Chlorosilane pyrolysis

Semiconductor fabs face kinetic limits of dichlorosilane below 650 °C, stalling epitaxial growth rates. Monochlorosilane (MCS) overcomes this with 14-19% lower decomposition activation energy, enabling industrially viable deposition at sub-650 °C thermal budgets. • 3.8-4.5× lower SiCl₂ radical generation vs. TCS reduces particulate defects • Order-of-magnitude lower equilibrium HCl partial pressure extends reactor lifetime • 39 °C boiling point gap vs. DCS simplifies fractional distillation for polysilicon recycling. MCS is the preferred Si source for PEALD/PECVD of SiN, SiO₂ and SiCN below 550 °C, filling the thermal gap between SiH₄ and DCS. Bulk cylinder and isotainer supply available.

Molecular Formula ClSi
Molecular Weight 63.54 g/mol
CAS No. 13465-78-6
Cat. No. B076347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, chloro-
CAS13465-78-6
Molecular FormulaClSi
Molecular Weight63.54 g/mol
Structural Identifiers
SMILES[Si]Cl
InChIInChI=1S/ClSi/c1-2
InChIKeySLLGVCUQYRMELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 470 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, chloro- (CAS 13465-78-6) Procurement Guide: Monochlorosilane Identity, Physical Form, and Core Properties


Silane, chloro- (CAS 13465-78-6), systematically named monochlorosilane (MCS) with formula SiH₃Cl, is the simplest chlorine-substituted silane bearing a single Si–Cl bond and three Si–H bonds [1]. It is a colorless, flammable gas at ambient conditions (normal boiling point −30.4 °C, melting point −118 °C) with a molecular weight of 66.562 g/mol and a gas-phase density of approximately 1.145 g/cm³ (liquid) . MCS is isoelectronic with methyl chloride (CH₃Cl) and belongs to the chlorosilane homologous series SiHₓCl₄₋ₓ (x = 0–4), occupying the critical intermediate position between chlorine-free silane (SiH₄) and dichlorosilane (SiH₂Cl₂) [1].

Why Monochlorosilane (CAS 13465-78-6) Cannot Be Interchanged with Dichlorosilane or Trichlorosilane in CVD and Synthetic Applications


The chlorosilane series SiHₓCl₄₋ₓ exhibits steeply graded, non-linear changes in thermal stability, gas-phase equilibrium composition, and chemical reactivity with each successive chlorine-for-hydrogen substitution [1]. Monochlorosilane (SiH₃Cl, 1 Cl), dichlorosilane (SiH₂Cl₂, 2 Cl), and trichlorosilane (SiHCl₃, 3 Cl) differ by 8–11 kcal/mol in unimolecular decomposition activation energy, by factors of 3.8–4.5 in SiCl₂ radical generation at CVD temperatures, and by orders of magnitude in equilibrium HCl partial pressure [1][2]. These differences directly translate into divergent film growth rates, selectivity windows, impurity incorporation levels, and reactor corrosion profiles. Generic substitution without accounting for these quantifiable gradients leads to process window collapse, yield loss, or unacceptable film quality in semiconductor and functional silane manufacturing [3].

Monochlorosilane (CAS 13465-78-6) Quantitative Differentiation Evidence Against Dichlorosilane, Trichlorosilane, and Silane


Monochlorosilane Thermal Decomposition Activation Energy Is 14.2% Lower Than Dichlorosilane and 18.6% Lower Than Trichlorosilane

In a direct comparative experimental study by Walker et al. (1998), the high-pressure-limit unimolecular decomposition activation energies for all three hydrogen-containing chlorosilanes were determined under a unified mechanistic and analytical framework [1]. Monochlorosilane (SiH₃Cl → HSiCl + H₂) exhibited Ea = 60.6 ± 1.8 kcal/mol at 806 K. Dichlorosilane (SiH₂Cl₂ → SiCl₂ + H₂) exhibited Ea = 69.2 ± 2.0 kcal/mol at 872 K. Trichlorosilane (HSiCl₃ → SiCl₂ + HCl) exhibited Ea = 71.9 ± 2.1 kcal/mol at 921 K. All three reactions shared a common A-factor of 10^14.5±0.5 s⁻¹, confirming a consistent pre-exponential factor and isolating the activation energy as the differentiating kinetic parameter [1]. A subsequent computational study by Walch and Dateo (2001) confirmed the same trend using CASSCF/cc-pVDZ and CCSD(T)/aug-cc-pVTZ methods for the SiH₃Cl → HCl + SiH₂ channel, reporting a high-pressure-limit rate constant k(298 K) that is consistent with the lower barrier for MCS relative to DCS and TCS [2].

Thermal decomposition kinetics CVD precursor stability Chlorosilane pyrolysis Activation energy

SiH₃Cl Generates 3.8–4.5× Lower SiCl₂ Radical Partial Pressure and Order-of-Magnitude Lower HCl Than SiHCl₃ and SiH₂Cl₂ at 600 °C

First-principles thermodynamic analysis by Nagahashi et al. (2023) systematically compared the gas-phase equilibrium composition of all four SiHₓCl₄₋ₓ (x = 0–3) species across the CVD-relevant temperature range of 600–1100 °C [1]. At 600 °C, SiHCl₃ and SiH₂Cl₂ generate 3.8× and 4.5× higher SiCl₂ equilibrium partial pressure, respectively, than SiH₃Cl. SiCl₂ is the dominant radical species responsible for gas-phase nucleation and particulate formation in chlorosilane CVD. Furthermore, the equilibrium HCl partial pressure from SiH₃Cl is lower than that from SiHCl₃ and SiH₂Cl₂ by an order of magnitude [1]. This finding was corroborated by the scite.ai synthesis of Horiike and Kimura's work, which noted that the reduced HCl burden makes CVD using SiH₃Cl gas less affected by the HCl etching side-reaction [2].

CVD gas-phase chemistry SiCl₂ radical concentration HCl etching suppression Thermodynamic equilibrium

39 °C and 62 °C Boiling Point Gaps Between SiH₃Cl and Di-/Trichlorosilane Enable Simpler, Lower-Energy Distillation Separation

The normal boiling points of the chlorosilane series provide a physical separation landscape in which monochlorosilane occupies a uniquely advantageous position. SiH₃Cl boils at −30.4 °C, while SiH₂Cl₂ boils at +8.6 °C (Δ = 39.0 °C) and SiHCl₃ at +31.8 °C (Δ = 62.2 °C) [1]. SiH₄, the fully hydrogenated analog, boils at −112 °C [1]. The 39 °C gap between MCS and DCS is substantially wider than the 23.2 °C gap between DCS and TCS, providing a larger distillation design margin. These values, reported in the Union Carbide Corporation silane process documentation for the JPL Low-Cost Solar Array Project, represent industrially validated physical constants used in commercial polysilicon production [1].

Distillation separation Boiling point Chlorosilane purification Physical properties

CF₃ Radical Abstracts Hydrogen from SiH₃Cl 3.6× Faster Than from SiHCl₃ at 400 K, Demonstrating Superior Si–H Bond Accessibility

Arthur et al. (1973) conducted a gas-phase kinetic study of hydrogen abstraction from monochlorosilane by trifluoromethyl radicals over the temperature range 342–441 K [1]. The Arrhenius parameters were determined as log₁₀(k/cm³ mol⁻¹ s⁻¹) = (12.38 ± 0.06) − (25.72 ± 0.41)/(2.303RT). At 400 K, the rate constant for CF₃ + SiH₃Cl → CF₃H + SiH₂Cl exceeds the average literature value for CF₃ + SiHCl₃ by a factor of 3.6 [1]. This demonstrates that the replacement of Cl by H substantially increases Si–H bond reactivity toward electrophilic radical attack, consistent with the reduced electron-withdrawing effect of a single chlorine substituent versus three.

Hydrogen abstraction kinetics Radical reactivity Organosilicon synthesis Si–H bond reactivity

Monochlorosilane Delivers Substantially Improved Selective Epitaxial Si Growth Rate and Reduced HCl Consumption Versus Dichlorosilane Below 650 °C

Tomasini and Weeks (2011) conducted a comprehensive evaluation of monochlorosilane (MCS) as a silicon precursor for low-temperature vapor-phase epitaxy, directly benchmarking against dichlorosilane (DCS) and silane (SiH₄) [1]. The study, published in the Journal of The Electrochemical Society, reported that MCS brings a substantial improvement in selective epitaxial silicon growth rate and HCl consumption as compared to DCS at deposition temperatures below 650 °C [1]. MCS was further demonstrated to fulfill all basic qualification criteria for high-volume manufacturing: successful blanket epitaxial growth, selective epitaxy on patterned wafers with oxide isolation, and controllable carbon and phosphorus alloying with silicon [1]. The underlying mechanistic advantage stems from MCS having the lowest chlorine content among chlorosilane CVD precursors (one Cl per Si), minimizing the HCl byproduct burden that otherwise competes with deposition via the Si + HCl ⇌ SiCl₂ + H₂ etching equilibrium [2].

Selective epitaxial growth Low-temperature silicon CVD HCl consumption reduction Advanced CMOS processing

Monochlorosilane (CAS 13465-78-6) Best-Fit Application Scenarios Grounded in Quantitative Differentiation Evidence


Low-Thermal-Budget Selective Epitaxial Silicon Growth for Sub-10 nm CMOS Source/Drain Engineering

The 14–19% lower thermal decomposition activation energy of MCS versus DCS and TCS [1], combined with its order-of-magnitude lower equilibrium HCl partial pressure at CVD temperatures [2], makes MCS the preferred Si precursor for selective epitaxial growth (SEG) of recessed source/drain stressors and elevated source/drain structures at process temperatures below 650 °C. At these thermal budgets, DCS growth rates become kinetically limited, while MCS maintains industrially viable deposition rates. The reduced HCl burden additionally preserves selectivity on patterned oxides by suppressing the Si + HCl back-etching reaction [3]. This application scenario is directly supported by the Tomasini and Weeks (2011) demonstration of successful blanket and selective epitaxy with controllable in-situ doping using MCS [3].

High-Purity Polysilicon Production via Closed-Loop Chlorosilane CVD with Reduced Reactor Corrosion

The 3.8–4.5× lower SiCl₂ radical generation from MCS versus TCS and DCS at 600 °C [2] translates to reduced gas-phase nucleation and particulate defect density in deposited polysilicon. Simultaneously, the order-level lower HCl partial pressure [2] mitigates corrosion of stainless-steel reactor internals and downstream exhaust components, extending equipment lifetime and reducing maintenance intervals. The 39 °C boiling point gap between MCS and DCS [4] further simplifies the fractional distillation loop that recovers and recycles chlorosilanes in a closed-cycle polysilicon process, reducing energy consumption per kilogram of purified product. These combined advantages position MCS as a strategically valuable intermediate in future high-purity silicon production flowsheets.

Radical-Mediated Organosilicon Synthesis Exploiting the Enhanced Si–H Bond Reactivity of SiH₃Cl

The 3.6-fold higher rate constant for CF₃ radical hydrogen abstraction from SiH₃Cl versus SiHCl₃ at 400 K [5] demonstrates that the three Si–H bonds in MCS are significantly more accessible to radical functionalization than those in higher chlorosilanes. This kinetic advantage supports the use of MCS as a starting material for synthesizing functionalized silanes bearing —SiH₃ or —SiH₂— moieties, where preservation of Si–H functionality through subsequent derivatization steps is required. Patent literature explicitly identifies silanes with low chlorine content as desirable precursors for producing organofunctional silicon compounds [6], and the comproportionation route from monosilane and dichlorosilane now provides an industrial pathway to high-purity MCS for this purpose [6].

Low-Temperature Plasma-Enhanced Deposition of Silicon Nitride and Silicon Oxide Films for Advanced Memory and Logic Devices

US Patent 2010/0304047 [7] discloses the use of monochlorosilane as the silicon-containing precursor for plasma-enhanced atomic layer deposition (PEALD) and plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride, silicon oxide, and carbon-doped variants at deposition temperatures below 550 °C. The motivation, directly aligned with MCS's lower decomposition activation energy [1] and reduced HCl generation [2], is to enable high-quality dielectric film deposition at temperatures compatible with advanced metal-gate and FinFET integration schemes, where conventional DCS-based LPCVD at >750 °C would cause undesirable silicide formation and dopant diffusion. MCS thus fills a critical thermal budget gap between silane (which lacks the chlorine necessary for certain surface reaction pathways) and dichlorosilane (which requires excessively high temperatures for adequate film quality).

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